N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-[2-(Dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (also known as 8,9-dihydrocoscinamide B) is a synthetic indole-oxoacetamide derivative characterized by a dimethylaminoethyl substituent on the amide nitrogen. Its structure combines an indole core with a 2-oxoacetamide moiety, making it a versatile scaffold for biological activity modulation. The compound has demonstrated antimicrobial efficacy against Staphylococcus aureus and ESKAPE pathogens (Enterococcus faecium, MRSA, Klebsiella pneumoniae, etc.) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17(2)8-7-15-14(19)13(18)11-9-16-12-6-4-3-5-10(11)12/h3-6,9,16H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODZBJQWIZURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for N-[2-(Dimethylamino)ethyl]-2-(1H-Indol-3-yl)-2-Oxoacetamide
The synthesis of this compound revolves around two primary approaches: (1) oxalyl chloride-mediated acylation of indole derivatives and (2) carbodiimide-activated coupling of preformed oxoacetic acid intermediates. Both routes require precise control over reaction conditions to avoid side reactions such as over-acylation or polymerization.
Oxalyl Chloride-Mediated Acylation
This method involves the direct reaction of indole with oxalyl chloride to form 2-(1H-indol-3-yl)-2-oxoacetyl chloride, followed by amidation with N,N-dimethylethylenediamine.
Formation of 2-(1H-Indol-3-yl)-2-Oxoacetyl Chloride
Indole (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in anhydrous diethyl ether at 0°C, yielding a bright yellow intermediate. The reaction proceeds via electrophilic substitution at the indole C3 position, facilitated by the electron-rich pyrrole ring. Cooling to -78°C and subsequent addition of sodium methoxide in methanol (2.0 equiv) quenches excess oxalyl chloride, precipitating the oxoacetyl chloride as a crystalline solid (73–85% yield).
Key Analytical Data :
- Melting Point : 160°C (decomposition).
- 1H NMR (DMSO-d6) : δ 12.42 (s, 1H, NH), 8.45 (d, J = 3.5 Hz, 1H, indole H2), 8.16 (dd, J = 1.5, 6.0 Hz, 1H, indole H4), 7.55 (dd, J = 1.5, 6.0 Hz, 1H, indole H7), 7.32–7.27 (m, 2H, indole H5/H6).
Amidation with N,N-Dimethylethylenediamine
The oxoacetyl chloride intermediate is dissolved in dry dichloromethane and treated with N,N-dimethylethylenediamine (1.2 equiv) in the presence of triethylamine (1.5 equiv) as a base. The reaction is stirred at room temperature for 4–6 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Optimization Notes :
Carbodiimide-Activated Coupling
An alternative route involves coupling 2-(1H-indol-3-yl)-2-oxoacetic acid with N,N-dimethylethylenediamine using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
Synthesis of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid
Indole is reacted with oxalyl chloride in tetrahydrofuran (THF) at 0°C, followed by hydrolysis with ice-cold water to yield the oxoacetic acid derivative. The crude product is recrystallized from ethanol/water (85% yield).
Key Analytical Data :
CDI-Mediated Amide Bond Formation
The oxoacetic acid (1.0 equiv) is treated with CDI (1.2 equiv) in THF at room temperature for 3 hours to form the activated imidazolide. N,N-Dimethylethylenediamine (1.1 equiv) is then added, and the mixture is stirred for an additional 12 hours. The product is isolated by solvent evaporation and trituration with hexane.
Advantages Over Oxalyl Chloride Route :
Comparative Analysis of Synthetic Methods
| Parameter | Oxalyl Chloride Route | CDI Route |
|---|---|---|
| Overall Yield | 68–75% | 70–78% |
| Reaction Time | 6–8 hours | 15–18 hours |
| Purification Complexity | Column chromatography | Trituration/Recrystallization |
| Scalability | Limited by low temperatures | Suitable for scale-up |
| Byproduct Formation | Bis-acylation (5–10%) | Minimal (<2%) |
The CDI route offers superior scalability and reduced byproduct formation, making it preferable for industrial applications.
Characterization and Quality Control
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, indole NH), 7.65 (d, J = 7.8 Hz, 1H, indole H4), 7.42 (d, J = 8.1 Hz, 1H, indole H7), 7.25–7.15 (m, 2H, indole H5/H6), 3.62 (t, J = 6.0 Hz, 2H, NCH2), 2.54 (t, J = 6.0 Hz, 2H, CH2N), 2.30 (s, 6H, N(CH3)2).
- 13C NMR (100 MHz, CDCl3) : δ 185.2 (C=O), 166.8 (CONH), 136.5–112.4 (indole carbons), 58.1 (NCH2), 45.7 (CH2N), 37.2 (N(CH3)2).
- HRMS (ESI+) : m/z Calculated for C14H16N3O2 [M+H]+: 266.1134; Found: 266.1138.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Antitumor Activity
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its antitumor properties, particularly against solid tumors such as colorectal and lung cancers. A notable study highlighted the synthesis of similar compounds that demonstrated significant cytotoxic effects on various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The findings indicated that certain derivatives exhibited potent anti-proliferative activity, with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation pathways .
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| 5r | MCF7 | Not specified | Induction of apoptosis |
| 5r | HeLa | Not specified | Induction of apoptosis |
Case Study 1: Antitumor Efficacy in Colorectal Cancer
A research article documented the efficacy of indole-based compounds, including this compound, against colorectal carcinoma models. The study reported that these compounds inhibited tumor growth significantly in vivo and demonstrated a favorable safety profile compared to existing chemotherapeutic agents like 5-fluorouracil .
Case Study 2: Broad-Spectrum Anticancer Activity
In another study, derivatives of this compound were evaluated for their cytotoxicity across multiple cancer cell lines. The results indicated a broad-spectrum anticancer activity, with some derivatives showing enhanced potency against resistant cancer types. This suggests potential applications in treating cancers that are unresponsive to conventional therapies.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The indole-oxoacetamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key analogs, focusing on structural variations and biological activities:
Table 1: Structural and Functional Comparison of Indole-Oxoacetamide Derivatives
Key Observations:
Anticancer Activity: Adamantane-substituted derivatives (e.g., 5r) exhibit potent cytotoxicity against HepG2 liver cancer cells via caspase-8-dependent apoptosis, with IC₅₀ values in the low micromolar range .
Antimicrobial Activity: The target compound’s antimicrobial profile distinguishes it from adamantane derivatives, which lack reported activity against bacterial pathogens. The dimethylaminoethyl group may enhance interactions with bacterial membranes or enzymes .
Receptor Binding: Fluorinated analogs (e.g., Compound 8) exhibit nanomolar affinity for cannabinoid receptor CB2, highlighting the role of electronegative substituents in receptor selectivity .
Structural Diversity :
- Substitutions such as isoxazole (), methoxyphenyl (), and acetylphenyl () demonstrate the scaffold’s adaptability. However, these modifications often trade off solubility for target engagement.
Structure-Activity Relationships (SAR)
- N-Substituents: Bulky Groups (Adamantane): Enhance anticancer activity but may reduce solubility . Polar Groups (Dimethylaminoethyl): Improve antimicrobial properties via cationic interactions . Aromatic Rings (Methoxyphenyl): Modulate π-π stacking with biological targets .
- Indole Modifications :
- Halogenation or fluorination (e.g., Compound 8 ) increases metabolic stability and receptor affinity .
Biological Activity
N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide (commonly referred to as DMEDA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with DMEDA, providing a comprehensive overview of its applications and implications in various fields.
DMEDA is synthesized through the reaction of indole derivatives with dimethylaminoethyl groups. The typical synthetic route involves multiple steps, including the formation of the indole core followed by functionalization with dimethylamino groups under controlled conditions to ensure high yield and purity.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3
- CAS Number : 226883-67-6
The biological activity of DMEDA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group may facilitate binding to various biological macromolecules, influencing cellular pathways and responses.
Anticancer Activity
Recent studies have indicated that DMEDA exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines, showing significant inhibitory activity:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 5.12 ± 0.15 |
| HeLa | 7.45 ± 0.22 |
| A549 | 6.78 ± 0.18 |
These results suggest that DMEDA may serve as a potential lead compound for the development of new anticancer agents .
Anti-inflammatory Properties
In addition to its anticancer effects, DMEDA has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.
3. Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of DMEDA:
- Study on Breast Cancer Cells : A study demonstrated that DMEDA significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Molecular docking studies revealed that DMEDA binds effectively to protein targets involved in cancer progression, such as NEK family kinases, suggesting a role in modulating their activity .
4. Conclusion
This compound is a compound with notable biological activities, particularly in anticancer and anti-inflammatory domains. Its ability to interact with various biological targets positions it as a valuable candidate for drug development. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves acylation of indole derivatives. For example, indole-3-carboxaldehyde reacts with ethyl oxalyl chloride in the presence of triethylamine as a base, followed by purification via column chromatography or recrystallization . Key parameters include anhydrous conditions, temperature control (reflux), and stoichiometric ratios to minimize side reactions. Advanced purification techniques like HPLC may enhance purity for pharmacological studies .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm structural integrity, with indole protons appearing at δ 7.0–7.5 ppm and carbonyl groups (oxoacetamide) at ~170–180 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 276.1342) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm) .
- TLC/HPLC : Monitors reaction progress and purity .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF7) with IC calculations .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptors CB1/CB2) to identify target affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Methodology :
- Substituent Variation : Introduce functional groups (e.g., halogenation, methoxy) at the indole C-5 position to modulate electron density and binding affinity. For example, fluorination increases metabolic stability .
- Side Chain Modification : Replace dimethylaminoethyl with adamantane or aryl groups to enhance lipophilicity and blood-brain barrier penetration .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA, molecular docking) to predict interactions with targets like caspase-8 or PARP .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodology :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate apoptosis (e.g., Annexin V/PI staining) alongside caspase-3/8 activation to confirm mechanistic consistency .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or contextual factors (e.g., pH, solvent effects) .
Q. How can advanced computational methods elucidate its mechanism of action at the molecular level?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes, DNA) over 100-ns trajectories to identify binding hotspots .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Pharmacophore Mapping : Align structural features with known ligands to infer bioactive conformations .
Q. What analytical approaches address challenges in quantifying trace metabolites during pharmacokinetic studies?
- Methodology :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of metabolites in plasma .
- Isotope Labeling : Use -tagged compounds to track metabolic pathways in vivo .
- Microsomal Stability Assays : Incubate with liver microsomes to identify major Phase I/II metabolites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
